molecular formula C23H21FN4O4 B2919475 2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide CAS No. 1060334-42-0

2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide

Cat. No.: B2919475
CAS No.: 1060334-42-0
M. Wt: 436.443
InChI Key: WAFSCPHRMJNKTG-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 2-fluorophenoxy group and a methoxy-phenylimidazo[1,2-b]pyridazine moiety.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O4/c1-14(32-19-7-5-4-6-16(19)24)23(29)26-17-12-15(8-9-20(17)30-2)18-13-28-21(25-18)10-11-22(27-28)31-3/h4-14H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFSCPHRMJNKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C20_{20}H22_{22}F1_1N3_3O3_3
  • Molecular Weight: 373.41 g/mol
  • Functional Groups: Amide, ether, and aromatic rings.

Anticonvulsant Activity

Research indicates that compounds with similar structures exhibit anticonvulsant activity. For instance, derivatives of 2-fluorophenoxy have been shown to interact with benzodiazepine receptors, suggesting a potential mechanism for anticonvulsant effects through modulation of GABAergic transmission .

Inhibition of Enzymes

In related studies, compounds with similar amide linkages have been identified as selective inhibitors for various enzymes. For example, certain benzimidazole derivatives have demonstrated potent inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), which is crucial in inflammatory pathways. The IC50 values for these inhibitors ranged from 8 nM to 249.9 nM in different assays .

The mechanisms underlying the biological activity of this compound likely involve:

  • Modulation of Receptor Activity: Similar compounds have been shown to act as allosteric modulators on muscarinic acetylcholine receptors (mAChRs), which are implicated in neurocognitive functions .
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes, thus reducing pain and inflammation in vivo .

Study 1: Anticonvulsant Screening

A study evaluated a series of 2-substituted phenyl oxadiazoles for anticonvulsant activity. One compound demonstrated significant efficacy in both PTZ and MES models, indicating that modifications similar to those seen in our compound could yield beneficial pharmacological properties .

Study 2: Inhibition Profiles

Another investigation focused on the synthesis and evaluation of various amide derivatives against mPGES-1. The lead compounds showed promising selectivity and potency, which could be indicative of the biological potential of our target compound .

Data Table: Biological Activity Overview

Activity TypeCompound/ReferenceIC50 Value (nM)Comments
Anticonvulsant2-(2-fluorophenoxy)-phenyl oxadiazole -Significant activity in PTZ/MES models
Enzyme InhibitionmPGES-1 Inhibitor 8 - 249.9Selective inhibition profile
Receptor ModulationM4 mAChR PAMs -Potential for neurocognitive disorder treatment

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility : Methoxy groups in the target compound may increase aqueous solubility relative to chloro-substituted analogs .
  • Metabolic Stability : The imidazopyridazine core in the target compound likely offers better metabolic resistance than thiazole or benzothiadiazole derivatives .

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